molecular formula C20H17FN6O B2434414 6-Fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2380189-88-6

6-Fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B2434414
CAS RN: 2380189-88-6
M. Wt: 376.395
InChI Key: BZNLWYTYSSFEFB-UHFFFAOYSA-N
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Description

“6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole” is a chemical compound with the linear formula C12H13FN2O . It’s an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Physical And Chemical Properties Analysis

The physical properties of a similar compound, “3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydropyrido­[1,2-a]­pyrimidin-4-one (5c)”, were reported as follows: Yield 88%, white powder, mp 165–167°C .

Future Directions

The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

properties

IUPAC Name

6-fluoro-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O/c21-15-1-2-17-18(13-15)28-20(23-17)27-11-9-26(10-12-27)19-4-3-16(24-25-19)14-5-7-22-8-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNLWYTYSSFEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC5=C(O4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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